molecular formula C11H13ClN4O B12488633 N-(3-chloro-4-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

N-(3-chloro-4-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B12488633
M. Wt: 252.70 g/mol
InChI Key: YLTURJLJZSNPIT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a 3-chloro-4-methoxybenzyl group attached to the nitrogen atom of the triazole ring. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves the intermolecular cyclization of 1-phenyl(benzyl, allyl)-4-(4-methoxybenzyl- or 3-chloro-4-methoxybenzyl)thiosemicarbazides. This reaction affords the corresponding 3,4,5-substituted 4H-1,2,4-triazoles . The reaction conditions often include the use of solvents such as alcohol and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yields and purity. These methods often include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-chloro-4-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine include other 1,2,4-triazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C11H13ClN4O

Molecular Weight

252.70 g/mol

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C11H13ClN4O/c1-7-14-11(16-15-7)13-6-8-3-4-10(17-2)9(12)5-8/h3-5H,6H2,1-2H3,(H2,13,14,15,16)

InChI Key

YLTURJLJZSNPIT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)NCC2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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